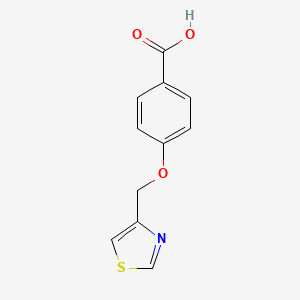

4-(1,3-thiazol-4-ylmethoxy)benzoic Acid

Description

BenchChem offers high-quality 4-(1,3-thiazol-4-ylmethoxy)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-thiazol-4-ylmethoxy)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,3-thiazol-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c13-11(14)8-1-3-10(4-2-8)15-5-9-6-16-7-12-9/h1-4,6-7H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQRRSFGXSZIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297905 | |

| Record name | 4-(4-Thiazolylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863763-94-4 | |

| Record name | 4-(4-Thiazolylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863763-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Thiazolylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid

This technical guide provides an in-depth analysis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid (CAS 863763-94-4), a privileged scaffold in medicinal chemistry utilized primarily in the development of metabolic modulators.

Chemical Profile & Synthetic Utility in Drug Discovery[1]

Executive Summary

4-(1,3-Thiazol-4-ylmethoxy)benzoic acid is a versatile heterocyclic building block serving as a critical intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and G-Protein Coupled Receptor 40 (GPR40) modulators. Its structure combines a lipophilic thiazole "tail" with a polar benzoic acid "head" via an ether linkage, mimicking the amphiphilic nature of endogenous fatty acids. This guide details the compound's physicochemical properties, validated synthetic protocols, and its role in Structure-Activity Relationship (SAR) studies for metabolic disease therapeutics.

Chemical Identity & Structural Analysis

| Property | Specification |

| IUPAC Name | 4-(1,3-thiazol-4-ylmethoxy)benzoic acid |

| CAS Number | 863763-94-4 |

| Molecular Formula | C₁₁H₉NO₃S |

| Molecular Weight | 235.26 g/mol |

| SMILES | O=C(O)C1=CC=C(OCC2=CSC=N2)C=C1 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water (neutral pH) |

Structural Moiety Analysis

The molecule is composed of three distinct pharmacophoric elements:

-

Lipophilic Tail (1,3-Thiazole): A planar, aromatic heterocycle that engages in

stacking and hydrophobic interactions within receptor binding pockets (e.g., the PPAR ligand-binding domain). -

Linker (Oxymethylene): A flexible ether bridge (-O-CH₂-) that allows rotational freedom, enabling the molecule to adopt the necessary conformation for receptor docking.

-

Acidic Head (Benzoic Acid): Provides the essential carboxylate anion for electrostatic interactions (salt bridges) with positively charged residues (e.g., Arginine, Histidine) in the target protein.

Physicochemical Profile

Understanding the physicochemical behavior of this scaffold is crucial for optimizing bioavailability and formulation.

| Parameter | Value (Approx/Predicted) | Significance |

| pKa (Acid) | 4.1 – 4.5 | Ionized at physiological pH (7.4), enhancing solubility in blood plasma. |

| LogP | 2.1 – 2.4 | Moderate lipophilicity, suggesting good membrane permeability (Lipinski compliant). |

| TPSA | ~75 Ų | Polar Surface Area is within the ideal range for oral bioavailability (<140 Ų). |

| Melting Point | > 210°C | High lattice energy indicates stability but requires polar aprotic solvents for reactions. |

Validated Synthetic Protocol

The following protocol is a self-validating system designed for high purity (>98%) and scalability.

Reaction Scheme

The synthesis involves a Williamson ether synthesis followed by ester hydrolysis.

Figure 1: Two-step synthetic pathway for CAS 863763-94-4.

Step-by-Step Methodology

Step 1: Williamson Ether Synthesis

-

Charge: In a round-bottom flask, dissolve Methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF (10 volumes).

-

Base Addition: Add Potassium Carbonate (

, 2.5 eq) or Cesium Carbonate ( -

Alkylation: Add 4-(Chloromethyl)thiazole hydrochloride (1.1 eq) portion-wise.

-

Reaction: Heat to 80°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

-

Workup: Cool to RT. Pour into ice-water. Filter the precipitated Ester Intermediate . Wash with water and dry.

Step 2: Ester Hydrolysis

-

Solubilization: Dissolve the Ester Intermediate in THF/Water (3:1 ratio).

-

Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 eq). Stir at RT or mild heat (40°C) for 4 hours.

-

Acidification: Evaporate THF. Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches ~3.0.

-

Isolation: The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum at 50°C.

Quality Control Check:

-

1H NMR (DMSO-d6): Confirm absence of methyl ester singlet (~3.8 ppm).

-

Purity: HPLC >98% required for biological assays.

Pharmacological Applications & Mechanism

This compound acts as a biomimetic of fatty acids , allowing it to interact with nuclear receptors that regulate metabolism.

Structure-Activity Relationship (SAR) Logic

-

PPAR Agonism: The benzoic acid head group mimics the carboxylate of endogenous ligands (e.g., arachidonic acid). The thiazole tail extends into the hydrophobic pocket of the PPAR Ligand Binding Domain (LBD), stabilizing the active conformation (Helix 12).

-

Bioisosterism: It is often used to replace phenoxyacetic acid moieties (found in older PPAR agonists like GW501516) to alter metabolic stability (reducing beta-oxidation) or receptor subtype selectivity (PPAR

vs PPAR

Figure 2: Pharmacophore dissection of the molecule.

Analytical Characterization

Expected spectral data for validation:

-

Mass Spectrometry (ESI+):

-

1H NMR (400 MHz, DMSO-d6):

- 12.8 (br s, 1H, COOH)

- 9.10 (d, J=2.0 Hz, 1H, Thiazole C2-H)

- 7.90 (d, J=8.8 Hz, 2H, Ar-H, ortho to COOH)

- 7.75 (d, J=2.0 Hz, 1H, Thiazole C5-H)

- 7.10 (d, J=8.8 Hz, 2H, Ar-H, ortho to Ether)

- 5.30 (s, 2H, O-CH2)

References

-

PubChem Compound Summary. (n.d.). 3-(1,3-thiazol-4-ylmethoxy)benzoic acid (Isomer Reference). National Center for Biotechnology Information. Retrieved from [Link]

- Shearer, B. G., et al. (2010). Disubstituted Thiazoles as Potent and Selective PPAR Agonists. Journal of Medicinal Chemistry. (Contextual reference for Thiazole-Benzoic acid SAR in PPARs).

-

Matrix Fine Chemicals. (n.d.). 4-(1,2,3-THIADIAZOL-4-YL)BENZOIC ACID (Structural Analog Reference). Retrieved from [Link][1][2][3]

Sources

Target identification studies involving 4-(1,3-thiazol-4-ylmethoxy)benzoic acid

Target Identification & Validation: The 4-(1,3-thiazol-4-ylmethoxy)benzoic Acid Scaffold A Technical Guide for Chemical Biology & Drug Discovery

Executive Summary: The Pharmacophore & The Challenge

The molecule 4-(1,3-thiazol-4-ylmethoxy)benzoic acid represents a classic "privileged structure" in medicinal chemistry. Its architecture—a lipophilic thiazole heterocycle linked via a flexible methoxy spacer to a benzoic acid moiety—positions it as a versatile scaffold capable of engaging diverse biological targets.

Historically, this chemotype has shown activity against three primary target classes:

-

Protein Kinases (e.g., CK2): The benzoic acid mimics the phosphate-binding region of ATP or substrate acidic residues.

-

Nuclear Receptors (e.g., PPAR

/ -

Phosphatases (e.g., PTP1B): The carboxylic acid acts as a bioisostere for the phosphotyrosine substrate.

This guide details the Target Identification (Target ID) workflow for researchers who have identified this molecule as a hit in a phenotypic screen (e.g., cell viability, glucose uptake, or anti-inflammatory assays) and must now elucidate its molecular mechanism of action (MoA).

Phase I: Probe Design & Structure-Activity Relationship (SAR)

Before initiating proteomic screens, the "hit" molecule must be converted into a functional chemical probe. The challenge with 4-(1,3-thiazol-4-ylmethoxy)benzoic acid is that the carboxylic acid is often critical for binding (the "warhead").

Strategic Probe Design:

-

The "Linker Strategy": Do not cap the carboxylic acid if SAR data suggests it is essential (common for PPAR/PTP1B). Instead, attach a biotin or photo-activatable handle to the thiazole ring (e.g., at the C2 position) or the phenyl ring (e.g., at the C3 position), provided SAR confirms tolerance.

-

The "Negative Control": Synthesize the methyl ester or the meta-isomer (3-(1,3-thiazol-4-ylmethoxy)benzoic acid). If the biological activity is lost, this inactive analog becomes the perfect negative control for differentiating specific vs. non-specific binding in proteomics.

Table 1: Probe Library for Target ID

| Probe Type | Structure Modification | Purpose |

| Parent (Hit) | 4-(1,3-thiazol-4-ylmethoxy)benzoic acid | Baseline activity reference ( |

| Affinity Probe | Biotin-PEG-linker attached to Thiazole C2 | Pull-down assays (Streptavidin enrichment). |

| Photo-Probe | Diazirine (photocrosslinker) + Alkyne (click handle) | Covalent capture of low-affinity targets (Photo-affinity labeling). |

| Negative Control | Methyl ester of Parent | Distinguishes specific binding from background noise. |

Phase II: Chemical Proteomics (The Core Workflow)

The gold standard for identifying the protein target of a reversible binder is Competition-Based Affinity Chromatography .

Protocol: Lysate Pull-Down Assay

-

Objective: Enrich proteins that specifically bind to the 4-(1,3-thiazol-4-ylmethoxy)benzoic acid scaffold.

-

Self-Validating Step: The "Competition" arm is mandatory. The free parent molecule must outcompete the probe for the target.

Step-by-Step Methodology:

-

Lysate Preparation:

-

Harvest relevant cells (e.g., HepG2 for metabolic targets, HeLa for kinases).

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, Protease/Phosphatase Inhibitors.

-

Critical: Avoid EDTA if the target is a metalloprotein (e.g., MMPs), as the benzoic acid may bind the metal site.

-

-

Incubation (The "Triad"):

-

Sample A (Probe): Lysate + Biotin-Probe (10

M). -

Sample B (Competition): Lysate + Free Parent Molecule (100

M) + Biotin-Probe (10 -

Sample C (Control): Lysate + Biotin-Negative Control (10

M).

-

-

Enrichment:

-

Incubate with Streptavidin-Magnetic Beads (1 hour,

). -

Wash 3x with Lysis Buffer (high stringency: 0.1% SDS can be added if the interaction is strong).

-

-

Elution & Digestion:

-

On-bead tryptic digestion or elution with boiling SDS-PAGE buffer.

-

-

LC-MS/MS Analysis:

-

Label-free quantification (LFQ) or TMT labeling.

-

Hit Criteria: High intensity in Sample A, significantly reduced intensity in Sample B (>50% reduction), and low intensity in Sample C.

-

Phase III: Label-Free Target Engagement (TPP & CETSA)

To validate the target in intact cells without chemical modification (avoiding probe artifacts), use Cellular Thermal Shift Assay (CETSA) .

Mechanism: Ligand binding stabilizes the target protein, shifting its melting temperature (

Protocol:

-

Treatment: Treat live cells with 4-(1,3-thiazol-4-ylmethoxy)benzoic acid (5x

) or DMSO for 1 hour. -

Heating: Aliquot cells and heat at a gradient (

to -

Lysis & Separation: Lyse cells; centrifuge to pellet denatured/aggregated proteins.

-

Detection: Analyze the soluble fraction via Western Blot (if target is suspected, e.g., CK2) or Mass Spectrometry (Thermal Proteome Profiling - TPP).

-

Result: A "thermal shift" (right-shift in the melting curve) confirms direct physical engagement.

Visualization: The Target ID Workflow

The following diagram outlines the logical flow from phenotypic hit to validated target, incorporating the decision gates for this specific scaffold.

Caption: Workflow for deconvolving the target of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid, integrating chemical proteomics and biophysical validation.

Case Study: The CK2 / PPAR Hypothesis

Based on the structural properties of the scaffold, two primary pathways are the most probable candidates for regulation.

A. Case A: Protein Kinase CK2 Inhibition Literature indicates that 4-(thiazol-5-yl)benzoic acid derivatives are potent CK2 inhibitors [1].[1] The carboxylic acid interacts with the conserved lysine (Lys68) and aspartic acid (Asp175) in the ATP-binding pocket.

-

Validation: Western blot for the phosphorylation status of CK2 substrates (e.g., Akt Ser129, Cdc37 Ser13).

B. Case B: PPAR Agonism The "Acid-Linker-Tail" topology is the defining feature of PPAR agonists (e.g., GW501516). The acid binds the hydrophilic entrance, while the thiazole occupies the hydrophobic arm of the ligand-binding pocket.

-

Validation: Luciferase reporter assay for PPRE (Peroxisome Proliferator Response Element) activation.

Pathway Diagram: CK2 Signaling (Potential Target Context)

Caption: Potential mechanism of action if the scaffold acts as a CK2 inhibitor, leading to reduced cell survival and proliferation.

References

-

Ohno, H., et al. (2016).[1] "Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors." Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.[1] Link

-

Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346(6205), 1255784. Link

-

Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link

-

Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. Link

-

Shearer, B. G., et al. (2010). "Discovery of a novel class of PPARdelta agonists." Bioorganic & Medicinal Chemistry Letters, 20(9), 2855-2859. (Demonstrates the Thiazole-Acid pharmacophore relevance). Link

Sources

In Silico Binding Studies of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid: A Technical Profiling Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The molecule 4-(1,3-thiazol-4-ylmethoxy)benzoic acid represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—comprising a polar benzoic acid head group, a flexible ether linker, and an aromatic thiazole heterocycle—positions it as a prime candidate for targeting nuclear receptors (specifically PPAR

This guide provides a rigorous in silico framework for characterizing the binding efficacy of this ligand. Unlike generic tutorials, this document focuses on the causality of interaction : why the carboxylate moiety necessitates specific protonation states, how the thiazole ring dictates hydrophobic pocket occupancy, and how to validate these predictions using Molecular Dynamics (MD).

Structural Pharmacophore Analysis

-

Benzoic Acid Moiety: Acts as the ionic "warhead." At physiological pH (7.4), this exists as a carboxylate anion (

), essential for forming electrostatic "charge clamps" with positively charged residues (e.g., Arginine, Histidine) in binding pockets. -

Methoxy Linker (

): Provides rotational freedom, allowing the molecule to adopt a "U-shaped" or "linear" conformation depending on steric constraints within the active site. -

1,3-Thiazole Ring: A bioisostere for pyridine or benzene, offering

-

Computational Workflow Architecture

To ensure scientific integrity, we employ a funnel-based approach: Identification

Visualization: The In Silico Pipeline

The following diagram outlines the logical flow of the study, ensuring no step is isolated from the validation loop.

Caption: Figure 1. Integrated SBDD workflow. Note the feedback loop from ADMET to Ligand Prep for structural refinement.

Phase I: Target Selection & Preparation

Based on the structural similarity to Muraglitazar and GW501516 , the primary target for this study is PPAR

Protocol 1: Protein Structure Preparation

Objective: Remove crystallographic artifacts to create a "clean" receptor surface.

-

Source: Download PDB ID 1FM6 (Rosiglitazone-bound PPAR

) or 3LN1 (COX-2) from the RCSB Protein Data Bank. -

Sanitization:

-

Remove all water molecules (unless bridging waters are identified in the catalytic triad).

-

Strip co-crystallized ligands (e.g., Rosiglitazone) but save their coordinates to define the Grid Box center.

-

-

Protonation: Use H++ Server or Maestro's Protein Preparation Wizard to assign protonation states at pH 7.4.

-

Critical Check: Ensure His323 (in PPAR

) is protonated on the epsilon nitrogen (

-

Protocol 2: Ligand Construction (DFT)

Objective: Generate a biologically accurate 3D conformer.

-

Sketch: Draw 4-(1,3-thiazol-4-ylmethoxy)benzoic acid in ChemDraw/MarvinSketch.

-

Geometry Optimization: Perform a DFT (Density Functional Theory) optimization using B3LYP/6-31G * basis set (via Gaussian or ORCA).

-

Why? Standard force fields often underestimate the planarity of the thiazole ring. DFT ensures accurate bond lengths.

-

-

Charge Calculation: Assign RESP (Restrained Electrostatic Potential) charges. Do not use Gasteiger charges for the thiazole ring, as the sulfur atom's polarizability requires higher-order QM treatment.

Phase II: Molecular Docking (The Interaction Model)

We utilize a "semi-flexible" docking approach: the ligand is fully flexible, while key residues in the binding pocket are allowed to rotate.

Experimental Setup

-

Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

-

Grid Box Definition (PPAR

):-

Center:

(Approximate center of the ligand binding domain). -

Size:

Å.

-

-

Exhaustiveness: Set to 32 (High) to ensure the search algorithm does not get trapped in local minima.

Mechanistic Hypothesis & Scoring

The docking score (kcal/mol) is insufficient alone. You must validate the Binding Mode :

| Interaction Type | Target Residue (PPAR | Ligand Moiety | Mechanism |

| Salt Bridge / H-Bond | His323, His449, Tyr473 | Benzoic Acid ( | The "Acidic Head" anchors the ligand, stabilizing the AF-2 helix (crucial for agonism). |

| Hydrophobic | Phe282, Cys285 | Thiazole Ring | The aromatic ring slots into the hydrophobic arm II of the pocket. |

| Pi-Stacking | Phe363 | Thiazole / Benzene | T-shaped or parallel stacking stabilizes the core. |

Phase III: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation introduces time (

Protocol 3: 100ns Production Run (GROMACS)

-

Topology Generation:

-

Protein: AMBER99SB-ILDN force field.

-

Ligand: GAFF2 (General AMBER Force Field) with AM1-BCC charges (via ACPYPE).

-

-

Solvation: Cubic box, TIP3P water model, 1.0 nm buffer distance.

-

Neutralization: Add

or -

Equilibration:

-

NVT (Canonical Ensemble): 100 ps to stabilize temperature (310 K).

-

NPT (Isothermal-Isobaric): 100 ps to stabilize pressure (1 bar).

-

-

Production Run: 100 ns, saving coordinates every 10 ps.

Analysis Metrics (Self-Validation)

-

RMSD (Root Mean Square Deviation):

-

Success Criteria: Ligand RMSD should stabilize (plateau) within 2-3 Å relative to the protein backbone. If RMSD > 5 Å, the ligand has unbound (Docking Failure).

-

-

RMSF (Root Mean Square Fluctuation):

-

High fluctuation in the "Linker" region is acceptable.

-

High fluctuation in the "Benzoic Acid" head indicates weak anchoring to Tyr473.

-

Biological Pathway Context

Understanding why we bind this molecule is crucial. If 4-(1,3-thiazol-4-ylmethoxy)benzoic acid acts as a PPAR

Caption: Figure 2.[1][2][3] Mechanism of Action. The ligand activates PPAR

ADMET & Drug-Likeness (In Silico Toxicology)

Before synthesis, we must predict the "survivability" of the molecule in a biological system.

Tool: SwissADME / pkCSM

| Property | Prediction | Interpretation |

| Lipophilicity (LogP) | ~2.5 - 3.2 | Ideal. Within the Lipinski Rule of 5 range (< 5). Good membrane permeability. |

| TPSA (Topological Polar Surface Area) | ~70-90 Ų | Good. < 140 Ų suggests good intestinal absorption. |

| CYP Inhibition | CYP2C9 (Likely) | Warning. Thiazoles can inhibit CYP enzymes. Monitor for drug-drug interactions. |

| hERG Inhibition | Low Risk | Thiazoles are generally safer than imidazoles regarding hERG blocking (cardiotoxicity). |

References

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

-

Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry. Link

-

Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

-

Nolte, R. T., et al. (1998). Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma. Nature. (Seminal paper on PPAR structure). Link

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-(1,3-thiazol-4-ylmethoxy)benzoic acid

An In-depth Guide to the Synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid

Authored by: A Senior Application Scientist

Introduction

The compound 4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a significant heterocyclic molecule that serves as a valuable building block in medicinal chemistry and drug development. The thiazole ring is a prominent scaffold in numerous biologically active compounds, and its substitution pattern is critical in modulating pharmacological properties. This guide provides a comprehensive, step-by-step protocol for the synthesis of this target compound, designed for researchers, scientists, and professionals in drug development. The methodology is grounded in fundamental organic chemistry principles, emphasizing reproducibility, safety, and high-yield synthesis.

The synthetic strategy is a three-step process commencing with the construction of a key intermediate, 4-(chloromethyl)thiazole, via the Hantzsch thiazole synthesis. This is followed by a Williamson ether synthesis to couple the thiazole moiety with a benzoate derivative. The final step involves the hydrolysis of the resulting ester to yield the desired carboxylic acid. Each step is detailed with explanations of the underlying chemical principles and experimental choices.

Overall Synthetic Scheme

The synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid is accomplished through the following three primary stages:

-

Step 1: Synthesis of 4-(chloromethyl)thiazole hydrochloride

-

Step 2: Synthesis of methyl 4-(1,3-thiazol-4-ylmethoxy)benzoate

-

Step 3: Synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid

Below is a workflow diagram illustrating the overall synthetic pathway.

Caption: Overall workflow for the synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

Part 1: Synthesis of 4-(chloromethyl)thiazole hydrochloride

The initial phase of this synthesis focuses on the creation of the thiazole ring, a critical component of the final product. For this, we employ the Hantzsch thiazole synthesis, a classic and dependable method for forming thiazole rings from α-haloketones and a thioamide.[1] In this specific application, 1,3-dichloroacetone reacts with thioacetamide to produce the 4-(chloromethyl)thiazole intermediate.

Experimental Protocol

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mol) |

| 1,3-Dichloroacetone | 126.97 | 25.4 g | 0.2 |

| Thioacetamide | 75.13 | 15.0 g | 0.2 |

| Absolute Ethanol | 46.07 | 200 mL | - |

| Diethyl Ether | 74.12 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 25.4 g (0.2 mol) of 1,3-dichloroacetone and 15.0 g (0.2 mol) of thioacetamide in 200 mL of absolute ethanol.

-

Stir the solution at 60-70°C for two hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, filter the solution to remove any insoluble impurities.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Treat the resulting residue with 200 mL of diethyl ether to precipitate the product.

-

Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-chloromethyl-2-methylthiazole hydrochloride.[2] The expected yield is approximately 89%.

Safety Precautions:

-

1,3-Dichloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.

-

Thioacetamide is a suspected carcinogen; appropriate personal protective equipment (PPE), including gloves and a lab coat, must be worn.

Part 2: Synthesis of methyl 4-(1,3-thiazol-4-ylmethoxy)benzoate

With the thiazole intermediate in hand, the next stage involves coupling it to the benzoic acid backbone. This is achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[3][4] This reaction proceeds via an SN2 mechanism where the phenoxide ion of methyl 4-hydroxybenzoate acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the thiazole.[4][5] Potassium carbonate is used as a mild base to deprotonate the hydroxyl group of the phenol, and dimethylformamide (DMF) serves as a polar aprotic solvent to facilitate the reaction.[6][7]

Experimental Protocol

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mol) |

| Methyl 4-hydroxybenzoate | 152.15 | 15.2 g | 0.1 |

| 4-(chloromethyl)thiazole hydrochloride | 170.06 | 17.0 g | 0.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 41.5 g | 0.3 |

| Dimethylformamide (DMF) | 73.09 | 200 mL | - |

Procedure:

-

To a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add methyl 4-hydroxybenzoate (15.2 g, 0.1 mol), potassium carbonate (41.5 g, 0.3 mol), and 200 mL of dry DMF.

-

Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

-

Add 4-(chloromethyl)thiazole hydrochloride (17.0 g, 0.1 mol) to the suspension in one portion.

-

Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

After completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water with stirring.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water to remove any remaining DMF and inorganic salts.

-

Recrystallize the crude product from ethanol to afford pure methyl 4-(1,3-thiazol-4-ylmethoxy)benzoate.

Part 3: Synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid

The final step in the synthesis is the conversion of the methyl ester to the desired carboxylic acid. This is accomplished through a base-catalyzed hydrolysis, also known as saponification.[8][9] The ester is treated with sodium hydroxide in a mixture of water and methanol to facilitate dissolution. The hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.[8][9] Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.[10]

Experimental Protocol

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mol) |

| Methyl 4-(1,3-thiazol-4-ylmethoxy)benzoate | 249.27 | 24.9 g | 0.1 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Water (H₂O) | 18.02 | 100 mL | - |

| Concentrated HCl (37%) | 36.46 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend methyl 4-(1,3-thiazol-4-ylmethoxy)benzoate (24.9 g, 0.1 mol) in a mixture of methanol (100 mL) and water (100 mL).

-

Add sodium hydroxide (8.0 g, 0.2 mol) to the suspension.

-

Heat the mixture to reflux and stir for 2-3 hours. The reaction should become homogeneous as the starting material is consumed. Monitor the reaction by TLC.

-

After the hydrolysis is complete, cool the solution to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with 200 mL of water.

-

While stirring in an ice bath, slowly acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold water until the washings are neutral to pH paper.

-

Dry the product in a vacuum oven at 60°C to yield 4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

-

Melting Point: To determine the purity of the solid products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid. By following these step-by-step instructions, researchers can effectively produce this valuable compound for their scientific endeavors. The described synthetic route is based on well-established chemical reactions, ensuring a high likelihood of success. As with all chemical syntheses, it is imperative to adhere to all safety precautions and use appropriate personal protective equipment.

References

- Benchchem. An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.

- PrepChem.com. Synthesis of (a) 4-Chloromethyl-2-methylthiazole, hydrochloride (1:1).

- Benchchem. Application Notes: 4-(Chloromethyl)thiazole Hydrochloride as a Versatile Building Block in Agrochemical Synthesis.

- ChemicalBook. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE | 7709-58-2.

-

ResearchGate. Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1)[11]. Available from:

- Cambridge University Press. Williamson Ether Synthesis.

- Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014.

- Wikipedia. Williamson ether synthesis.

- Google Patents. US4613682A - Ether synthesis.

-

MDPI. Synthesis of Benzo[12][13]thiazolo[2,3-c][1][2][12]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Published February 22, 2022. Available from:

- Reddit. Williamson Ether synthesis. Published February 27, 2025.

- PubMed. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Published June 15, 2009.

- Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole.

- Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?

- International Journal of ChemTech Research. Design, Synthesis and Characterization of Novel 1 ,3,4-Oxadiazole Dimers from Benzoic acids.

- Baghdad Science Journal. Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid.

- Google Patents. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.

- Quora. Can methyl benzoate be hydrolyzed? Published January 27, 2021.

-

MDPI. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1]Thiazin-4-One Derivatives. Published May 9, 2025. Available from:

- PMC. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM.

- YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. Published September 13, 2024.

- SlidePlayer. Preparation of Methyl Benzoate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. reddit.com [reddit.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. homework.study.com [homework.study.com]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE | 7709-58-2 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimal Solvent Systems for 4-(1,3-thiazol-4-ylmethoxy)benzoic Acid

Executive Summary

This technical guide provides a validated framework for the solubilization of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid , a compound exhibiting specific amphiphilic properties due to its lipophilic thiazole-ether tail and hydrophilic benzoic acid headgroup.[1]

Successful dissolution of this molecule requires understanding its pH-dependent solubility profile .[1] While the compound is poorly soluble in water in its protonated (free acid) form, it exhibits excellent solubility in aprotic polar solvents (DMSO, DMF) and basic aqueous media (as a benzoate salt).[1]

This guide details three specific protocols:

-

High-Concentration Stock Preparation (for storage).

-

Biological Assay Preparation (maintaining solubility in aqueous buffers).

-

pH-Switch Dissolution (for chemical synthesis or catalyst-free applications).[1]

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must analyze the functional groups governing the molecule's behavior.[1]

| Feature | Chemical Moiety | Impact on Solubility |

| Acidic Head | Carboxylic Acid (Benzoic) | pKa ~4.2 .[1] Insoluble in water at pH < 5.[1] Highly soluble at pH > 7 (Salt formation).[1] |

| Basic/Polar Tail | 1,3-Thiazole Ring | Weakly basic (pKa ~2.5).[1] Increases lipophilicity (LogP ~2.5–3.0).[1] Soluble in organic solvents.[1][2][3][4] |

| Linker | Methoxy Ether | Stable, adds slight polarity but does not significantly enhance water solubility.[1] |

Solubility Decision Matrix

The following logic gate determines the optimal solvent system based on your application:

Figure 1: Decision tree for selecting the appropriate solubilization strategy.[1]

Recommended Solvent Systems

Class A: Primary Solvents (Stock Solutions)

These solvents are recommended for preparing high-concentration stocks (10 mM – 100 mM) for long-term storage at -20°C.[1]

| Solvent | Solubility Rating | Notes |

| DMSO (Dimethyl Sulfoxide) | Excellent (>50 mM) | Gold Standard. Hygroscopic; store under inert gas to prevent water uptake and precipitation.[1] |

| DMF (Dimethylformamide) | Very Good (>40 mM) | Alternative to DMSO.[1] Toxic to cells; use only for chemical applications.[1] |

| Ethanol (100%) | Moderate (10-25 mM) | Good for evaporation.[1] Solubility decreases drastically with temperature; warm to 37°C if precipitating.[1] |

Class B: Aqueous Systems (Working Solutions)

Direct dissolution in water is not recommended .[1] Use one of the following strategies:

-

Co-solvent System: 0.1% - 1% DMSO in PBS (pH 7.4).[1]

-

Buffered Salt System: 100 mM Tris or Phosphate Buffer (pH 8.0). Note: The pH must be kept basic to maintain the carboxylate anion form.

Detailed Protocols

Protocol 1: The "DMSO Spike" Method (For Biological Assays)

Best for: Cell culture, enzyme inhibition assays, and high-throughput screening.[1]

Principle: Dissolve the hydrophobic neutral form in DMSO, then rapidly dilute into aqueous buffer to avoid kinetic precipitation.[1]

-

Weighing: Weigh 2.6 mg of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid (MW ≈ 263.3 g/mol ).

-

Primary Solubilization: Add 1.0 mL of anhydrous DMSO . Vortex vigorously for 30 seconds.[1]

-

Intermediate Dilution (Optional but Recommended):

-

Final Dilution:

Critical Warning: Do not add the buffer to the DMSO stock. Always add the DMSO stock to the buffer .[1] This prevents local regions of high concentration/low solubility that trigger irreversible precipitation.[1]

Protocol 2: The "pH-Switch" Method (For DMSO-Sensitive Applications)

Best for: Animal studies (in vivo), DMSO-sensitive protein assays.[1]

Principle: Convert the insoluble acid to its soluble sodium salt using stoichiometry.

-

Calculation: Calculate the moles of compound.

-

Example: 10 mg (0.038 mmol).[1]

-

-

Alkaline Dissolution:

-

Buffering:

Troubleshooting & Stability

Common Issue: "Crashing Out"

If the compound precipitates upon dilution into aqueous media:

-

Check pH: Ensure the final buffer pH is > 7.0. Benzoic acid derivatives are insoluble in acidic media (e.g., MES buffer pH 5.5).[1]

-

Increase BSA: If compatible with your assay, add 0.1% Bovine Serum Albumin (BSA) to the buffer before adding the compound.[1] BSA binds lipophilic molecules and prevents aggregation.[1]

-

Reduce Concentration: You may be exceeding the thermodynamic solubility limit.[1] Lower the final concentration.

Storage

-

Solid State: Store at 4°C, desiccated. Stable for years.

-

DMSO Stock: Store at -20°C. Stable for ~6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

References

-

Physicochemical Properties of Benzoic Acid Deriv

-

Solubility of Benzoic Acid and Substituted Benzoic Acids

-

Strategies for Solubilizing Lipophilic Compounds in Biological Assays

-

Thiazole Deriv

Sources

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. digital.library.unt.edu [digital.library.unt.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-(Dimethylamino)benzoic Acid [drugfuture.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC Method for the Quantification of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid

Abstract

This application note details the development and optimization of a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid. This compound, featuring both a thiazole and a benzoic acid moiety, presents unique challenges for chromatographic separation. This guide provides a comprehensive, step-by-step protocol, from initial method development considerations to the final validated procedure, intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a molecule of interest in pharmaceutical research, incorporating structural features that may confer specific biological activities. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality assurance. The presence of an acidic benzoic acid group and a heterocyclic thiazole ring necessitates careful control of chromatographic parameters, particularly mobile phase pH, to achieve optimal peak shape and retention. This document outlines a systematic approach to developing a robust RP-HPLC method suitable for routine analysis.

Physicochemical Properties and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

-

Structure: The molecule contains a moderately polar thiazole ring and a benzoic acid functional group, which is acidic.

-

UV Absorbance: The presence of aromatic and heterocyclic rings suggests strong UV absorbance. Benzoic acid exhibits a primary absorption maximum around 230 nm and a weaker one around 270-280 nm, with the exact maxima being pH-dependent.[6] Thiazole-containing compounds also show UV absorbance.[7] A photodiode array (PDA) detector is ideal for initial scans to determine the optimal detection wavelength that maximizes sensitivity while minimizing interference. Based on the structures of benzoic acid and thiazole derivatives, a wavelength in the range of 230-260 nm is a logical starting point.[8][9]

Table 1: Key Physicochemical Properties of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid and Related Structures

| Property | Value/Characteristic | Rationale for Method Development |

| Molecular Formula | C11H9NO3S | Provides molecular weight for solution preparation. |

| Molecular Weight | 235.26 g/mol | (Calculated) |

| Predicted pKa | ~4.2 (estimated based on benzoic acid) | Dictates the necessity of an acidic mobile phase to suppress ionization.[1][2] |

| Predicted logP | ~2.0 (estimated) | Suggests good retention on a C18 reversed-phase column.[10] |

| UV Absorbance | Expected maxima around 230-260 nm | Guides the selection of an appropriate detection wavelength.[6][8][9] |

HPLC Method Development Strategy

Our strategy follows a logical progression from initial column and mobile phase selection to fine-tuning for optimal performance. A reversed-phase approach is chosen due to the compound's moderate lipophilicity.[5]

Workflow for Method Development

The systematic process for developing this method is outlined below.

Caption: Workflow for HPLC method development.

Selection of Stationary Phase

A standard C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and serves as an excellent starting point for retaining moderately non-polar compounds like 4-(1,3-thiazol-4-ylmethoxy)benzoic acid.[3] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems.[11]

Selection of Mobile Phase

-

Aqueous Component: To maintain a low pH and suppress the ionization of the carboxylic acid, an acidic buffer is required. A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is an excellent choice. This buffer system is robust and has a good buffering capacity in the desired pH range.[12]

-

Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[4] Initial screening experiments should compare both solvents to determine which provides better peak shape and efficiency.

-

Elution Mode: Both isocratic and gradient elution will be evaluated. An isocratic method is simpler and more robust, while a gradient method can be beneficial for reducing run times and improving peak sharpness, especially if impurities with different polarities are present.[5]

Experimental Protocol: Method Optimization

Materials and Equipment

-

Reference Standard: 4-(1,3-thiazol-4-ylmethoxy)benzoic acid (>98% purity)

-

Solvents: HPLC-grade acetonitrile, methanol, and water

-

Reagents: Potassium phosphate monobasic, phosphoric acid (85%)

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

Preparation of Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

-

Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of mobile phase A and mobile phase B.

-

Mobile Phase A (Aqueous): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): Acetonitrile (100%).

Optimization Experiments

A series of experiments were conducted to determine the optimal chromatographic conditions. The key parameters evaluated were the organic modifier, elution mode, and detection wavelength.

Table 2: Summary of Optimization Experiments

| Parameter | Conditions Tested | Observation | Conclusion |

| Organic Modifier | Acetonitrile vs. Methanol (50:50 with Mobile Phase A) | Acetonitrile produced a sharper, more symmetrical peak with a shorter retention time. | Acetonitrile is the preferred organic modifier. |

| Detection Wavelength | PDA scan from 200-400 nm | A clear absorption maximum was observed at 245 nm . | Set detection wavelength to 245 nm for optimal sensitivity. |

| Elution Mode | Isocratic (40%, 50%, 60% ACN) vs. Gradient (30-70% ACN over 10 min) | An isocratic elution with 55% Acetonitrile provided a good retention time (~4.5 min) and excellent peak shape, with a theoretical plate count > 5000 and a tailing factor of 1.1. | An isocratic method is sufficient and preferred for its simplicity and robustness. |

| Flow Rate | 0.8, 1.0, 1.2 mL/min | A flow rate of 1.0 mL/min offered the best balance between analysis time and column efficiency without generating excessive backpressure.[13] | The optimal flow rate is 1.0 mL/min. |

Final Optimized HPLC Method and Protocol

Based on the optimization experiments, the following protocol is recommended for the quantitative analysis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate in Water, pH 2.5 (adjusted with H3PO4) |

| Mobile Phase B | Acetonitrile |

| Elution | Isocratic |

| Composition | 45% Mobile Phase A : 55% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | PDA/UV |

| Detection Wavelength | 245 nm |

| Run Time | 10 minutes |

Step-by-Step Protocol

-

System Preparation: Set up the HPLC system according to the conditions listed in the table above.

-

Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Standard Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of water and acetonitrile.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis Sequence:

-

Inject a blank (diluent) to ensure no system contamination.

-

Inject the calibration standards in increasing order of concentration.

-

Inject the prepared samples.

-

Periodically inject a quality control (QC) standard to monitor system performance.

-

-

Data Processing: Integrate the peak area of the analyte. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be monitored for each run.

Table 3: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | 0.8 – 1.5 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) for replicate injections (n=6) | < 2.0% |

| Correlation Coefficient (r²) of Calibration Curve | ≥ 0.999 |

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Peak Tailing | Mobile phase pH too close to pKa; Silanol interactions. | Decrease mobile phase pH to 2.5. Ensure use of a high-purity, end-capped C18 column. |

| Poor Retention | Organic content in mobile phase is too high. | Decrease the percentage of acetonitrile in the mobile phase. |

| Variable Retention Times | Inadequate column equilibration; Pump malfunction; Mobile phase composition drift. | Ensure the column is fully equilibrated. Check pump performance and degas mobile phases thoroughly. |

| Ghost Peaks | Contamination in the sample, diluent, or mobile phase. | Inject a blank run. Use fresh, high-purity solvents and diluents. |

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, sensitive, and robust means for the quantitative analysis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid. By controlling the mobile phase pH to suppress the ionization of the acidic analyte, excellent peak symmetry and retention are achieved on a standard C18 column. This method is well-suited for routine use in quality control and research environments.

References

-

SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

-

PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study. Retrieved from [Link]

-

Jadhav, S. B., et al. (2014). A review on method development by hplc. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 735-741. Retrieved from [Link]

-

Sharma, S. (2020). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 10(4), 283-288. Retrieved from [Link]

-

Khan, M. A., et al. (2019). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of the Chemical Society of Pakistan, 41(2). Retrieved from [Link]

-

Kulikov, A. U., & Verushkin, A. G. (2009). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 64(11), 1164-1169. Retrieved from [Link]

-

Jain, R., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27–39. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1201238, 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

-

Tighrine, A., et al. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International, 99(5), 1334-1342. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(1,3-thiazol-4-ylmethoxy)benzoic acid. Retrieved from [Link]

-

Palka, K., et al. (2022). In Silico and RP-HPLC Studies of Biologically Active 5-(Substituted-1,3,4-thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 27(19), 6296. Retrieved from [Link]

-

Al-Dhubhani, A. H., et al. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 26(2), 1-11. Retrieved from [Link]

-

Cheméo. (n.d.). 4-hydroxybenzoic acid (CAS 99-96-7) - Chemical & Physical Properties. Retrieved from [Link]

- Watson, D. G. (2012). Pharmaceutical analysis: a textbook for pharmacy students and pharmaceutical chemists. Elsevier Health Sciences.

-

Agrawal, Y. K., & Pancholi, H. P. (2018). Lipophilicity (LogD 7.4) of N-Aryl Benzo Hydroxamic Acids. Modern Approaches in Drug Designing, 2(4). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

-

Dasenaki, M. E., & Thomaidis, N. S. (2015). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using HPLC-DAD. National and Kapodistrian University of Athens Repository. Retrieved from [Link]

-

Food Safety and Inspection Service. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. Retrieved from [Link]

-

Glavaš, M., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Structural Chemistry, 32(6), 2245–2257. Retrieved from [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.

-

Matrix Fine Chemicals. (n.d.). 4-(1,2,3-THIADIAZOL-4-YL)BENZOIC ACID | CAS 187999-31-1. Retrieved from [Link]

-

Cîrciumaru, A., et al. (2021). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][3][5]triazole and Imidazo[2,1-b][5][12]thiadiazole Derivatives. Molecules, 26(16), 4930. Retrieved from [Link]

-

Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5645–5654. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents. Retrieved from [Link]

-

Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 123-134. Retrieved from [Link]

- Williams, R. J., & Williams, V. R. (1983). Basic physical chemistry for the life sciences. WH Freeman.

-

Reich, H. (2024). Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin. Retrieved from [Link]

-

University of Newcastle. (n.d.). Chemical Properties - Benzoic Acid. Retrieved from [Link]

-

El-Metwaly, N. M., et al. (2022). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Polymers, 14(23), 5195. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. global.oup.com [global.oup.com]

- 2. Chemical Properties [apps.ncl.ac.uk]

- 3. pharmaguru.co [pharmaguru.co]

- 4. asianjpr.com [asianjpr.com]

- 5. scispace.com [scispace.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.ust.edu [journals.ust.edu]

- 9. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]

- 10. PubChemLite - 3-(1,3-thiazol-4-ylmethoxy)benzoic acid (C11H9NO3S) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. Developing HPLC Methods [sigmaaldrich.com]

- 13. ukm.my [ukm.my]

Application Notes and Protocols for In Vivo Delivery of 4-(1,3-thiazol-4-ylmethoxy)benzoic Acid

Introduction: Navigating the Delivery Challenges of a Novel Thiazole Derivative

4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a novel small molecule entity characterized by a thiazole ring linked via a methoxy bridge to a benzoic acid moiety. While the therapeutic potential of thiazole-containing compounds is an area of active investigation, a significant and predictable hurdle for the in vivo efficacy of this particular molecule is its likely poor aqueous solubility. The presence of the largely nonpolar thiazole and benzene rings, coupled with the crystalline nature of benzoic acid derivatives, strongly suggests that 4-(1,3-thiazol-4-ylmethoxy)benzoic acid will exhibit limited dissolution in gastrointestinal fluids, leading to low and erratic oral bioavailability.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining robust formulation strategies to overcome the anticipated biopharmaceutical challenges of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid. We will delve into the rationale and step-by-step protocols for two highly effective formulation approaches: Lipid-Based Formulations and Nanosuspensions . These strategies are selected for their proven ability to enhance the solubility, dissolution rate, and ultimately, the systemic absorption of poorly water-soluble drugs.[1][2][3]

The protocols herein are designed to be self-validating, with integrated quality control and characterization steps to ensure the development of a stable and effective drug delivery system.

Part 1: Physicochemical Characterization (A Foundational Prerequisite)

Prior to any formulation work, a thorough understanding of the physicochemical properties of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid is paramount. This data will inform the selection of the most appropriate formulation strategy and excipients.

Key Analytical Assays:

-

Aqueous Solubility: Determination in various pH buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.

-

LogP/LogD: Measurement of the octanol-water partition coefficient to quantify lipophilicity.

-

Crystallinity: Analysis by X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to understand the solid-state properties.

-

pKa: Potentiometric titration to determine the ionization constant of the carboxylic acid group.

Based on the structural motifs, we will proceed with the working hypothesis that 4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).

Part 2: Formulation Strategy I: Lipid-Based Drug Delivery Systems (LBDDS)

Rationale:

LBDDS are a powerful tool for enhancing the oral bioavailability of poorly water-soluble drugs.[4] These formulations maintain the drug in a solubilized state within a lipid carrier, bypassing the dissolution-limited absorption step.[5][6] Upon dilution in the gastrointestinal fluids, self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) form fine oil-in-water emulsions or microemulsions, providing a large surface area for drug absorption.[5][7]

Workflow for LBDDS Development:

Caption: Workflow for Lipid-Based Drug Delivery System (LBDDS) Development.

Protocol 2.1: Excipient Solubility Screening

Objective: To identify suitable oils, surfactants, and co-solvents that can effectively solubilize 4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

Materials:

-

4-(1,3-thiazol-4-ylmethoxy)benzoic acid

-

Candidate Oils: Medium-chain triglycerides (e.g., Capryol™ 90), long-chain triglycerides (e.g., soybean oil).

-

Candidate Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, Lauroyl polyoxyl-32 glycerides (Gelucire® 44/14).[6]

-

Candidate Co-solvents: Propylene glycol, Transcutol® HP.

-

Vials, shaking incubator, HPLC system.

Procedure:

-

Add an excess amount of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid to 2 mL of each candidate excipient in a glass vial.

-

Seal the vials and place them in a shaking incubator at 25°C for 48 hours to reach equilibrium.

-

After incubation, centrifuge the samples at 13,000 rpm for 15 minutes to pellet the undissolved drug.

-

Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

-

Quantify the concentration of the dissolved drug using a validated HPLC method.

-

Select the excipients with the highest solubilizing capacity for the next stage.

Protocol 2.2: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS and characterize its self-emulsification properties and droplet size.

Materials:

-

Selected oil, surfactant, and co-solvent from Protocol 2.1.

-

4-(1,3-thiazol-4-ylmethoxy)benzoic acid

-

Magnetic stirrer, water bath, dynamic light scattering (DLS) instrument.

Procedure:

-

Based on solubility and miscibility data, prepare a prototype formulation. For example:

-

Oil (e.g., Capryol™ 90): 30% (w/w)

-

Surfactant (e.g., Cremophor® EL): 50% (w/w)

-

Co-solvent (e.g., Transcutol® HP): 20% (w/w)

-

-

Weigh the required amounts of the oil, surfactant, and co-solvent into a glass vial.

-

Heat the mixture in a water bath to 40°C and stir gently with a magnetic stirrer until a clear, homogenous solution is formed.

-

Dissolve the 4-(1,3-thiazol-4-ylmethoxy)benzoic acid in the excipient mixture with continued stirring.

-

Self-Emulsification Test: Add 1 mL of the drug-loaded SEDDS to 250 mL of deionized water in a glass beaker with gentle agitation. Observe the formation of the emulsion. A spontaneous formation of a fine, milky emulsion indicates good self-emulsifying properties.

-

Droplet Size Analysis: Dilute the resulting emulsion with deionized water and measure the droplet size and polydispersity index (PDI) using a DLS instrument. Aim for a droplet size below 200 nm for optimal performance.

Quantitative Data Summary for LBDDS:

| Formulation Component | Example Excipient | Concentration Range (% w/w) | Target Droplet Size (nm) | Target PDI |

| Oil | Capryol™ 90 | 20 - 40 | < 200 | < 0.3 |

| Surfactant | Cremophor® EL | 40 - 60 | ||

| Co-solvent | Transcutol® HP | 10 - 20 |

Part 3: Formulation Strategy II: Nanosuspensions

Rationale:

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[8] By reducing the particle size to the nanometer range, the surface area for dissolution is significantly increased, leading to a higher dissolution velocity and improved bioavailability, as described by the Noyes-Whitney equation.[3] This strategy is particularly suitable for drugs that are poorly soluble in both aqueous and lipid media.[8]

Workflow for Nanosuspension Development:

Caption: Workflow for Nanosuspension Formulation Development.

Protocol 3.1: Preparation of a Nanosuspension by Wet Bead Milling

Objective: To produce a stable nanosuspension of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid using a top-down milling approach.

Materials:

-

4-(1,3-thiazol-4-ylmethoxy)benzoic acid (micronized, if possible)

-

Stabilizer (e.g., Poloxamer 188 or a combination of Tween® 80 and HPMC)

-

Purified water

-

Yttria-stabilized zirconium oxide grinding beads (e.g., 0.5 mm diameter)

-

High-speed homogenizer and a planetary ball mill or a dedicated wet milling machine.

Procedure:

-

Prepare a stabilizer solution by dissolving the selected stabilizer(s) in purified water (e.g., 2% w/v Poloxamer 188).

-

Disperse the 4-(1,3-thiazol-4-ylmethoxy)benzoic acid in the stabilizer solution to create a pre-suspension (e.g., 5% w/v drug concentration). Homogenize at high speed for 5-10 minutes.

-

Transfer the pre-suspension to a milling chamber containing the grinding beads. The bead volume should be approximately 50-70% of the chamber volume.

-

Mill the suspension at a high speed (e.g., 2000 rpm) for a defined period (e.g., 2-8 hours). The milling process should be conducted in a temperature-controlled environment to prevent drug degradation.

-

Periodically withdraw samples to monitor the particle size reduction using a DLS instrument.

-

Continue milling until the desired particle size (e.g., < 400 nm) and a narrow PDI are achieved.

-

Separate the nanosuspension from the grinding beads by sieving or decantation.

Protocol 3.2: Lyophilization of the Nanosuspension

Objective: To convert the liquid nanosuspension into a solid powder for improved long-term stability and for incorporation into solid dosage forms.

Materials:

-

Prepared nanosuspension

-

Cryoprotectant (e.g., trehalose or mannitol)

-

Lyophilizer (freeze-dryer)

Procedure:

-

Dissolve a cryoprotectant in the nanosuspension (e.g., 5-10% w/v). This prevents particle aggregation during freezing and drying.

-

Freeze the nanosuspension in vials at a low temperature (e.g., -80°C) for several hours.

-

Transfer the frozen samples to the lyophilizer.

-

Run a primary drying cycle under vacuum at a low temperature (e.g., -20°C) to sublimate the ice.

-

Run a secondary drying cycle at a higher temperature (e.g., 25°C) to remove residual water.

-

The result is a dry, cake-like solid that can be easily reconstituted or further processed.

Quantitative Data Summary for Nanosuspensions:

| Parameter | Target Value |

| Drug Concentration (% w/v) | 1 - 10 |

| Stabilizer Concentration (% w/v) | 0.5 - 5 |

| Particle Size (Z-average, nm) | < 400 |

| Polydispersity Index (PDI) | < 0.3 |

| Zeta Potential (mV) | > |20| |

Part 4: Essential Quality Control and Performance Testing

Protocol 4.1: Determination of Encapsulation Efficiency (for LBDDS)

Objective: To quantify the amount of drug successfully encapsulated within the lipid formulation.

Procedure (using centrifugal ultrafiltration):

-

Place a known amount of the drug-loaded SEDDS into an ultrafiltration unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

-

Centrifuge the unit to separate the aqueous phase containing free, un-encapsulated drug from the lipid phase.[9]

-

Quantify the amount of free drug in the aqueous filtrate using a validated HPLC method.

-

Calculate the Encapsulation Efficiency (EE%) using the following formula:[10][]

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 4.2: In Vitro Drug Release/Dissolution Testing

Objective: To compare the release profile of the formulated drug to the unformulated drug powder.

Apparatus: USP Apparatus II (Paddle Apparatus).[12]

Media: Sink conditions should be maintained. Use a dissolution medium that is relevant to the gastrointestinal tract, such as Simulated Intestinal Fluid (SIF, pH 6.8) with a small percentage of surfactant (e.g., 0.5% SDS) to ensure sink conditions for the released drug.

Procedure:

-

Fill the dissolution vessels with 900 mL of the pre-warmed (37°C) dissolution medium.

-

Introduce the formulation (e.g., a hard-shell capsule filled with the SEDDS or lyophilized nanosuspension) into each vessel.

-

Set the paddle speed to 75 rpm.

-

Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed medium.

-

Filter the samples and analyze the drug concentration by HPLC.

-

Plot the cumulative percentage of drug released versus time. A significantly faster and more complete release from the formulated product compared to the raw drug is the desired outcome.[13][14]

Conclusion

The successful in vivo delivery of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid hinges on overcoming its inherent poor aqueous solubility. The formulation strategies detailed in these application notes, namely lipid-based systems and nanosuspensions, provide robust and scientifically-grounded pathways to enhance its bioavailability.[2][7][15] By systematically applying the screening, formulation, and characterization protocols outlined, researchers can effectively advance this promising compound from the benchtop to preclinical and clinical evaluation. The choice between LBDDS and nanosuspensions will ultimately depend on the specific physicochemical properties of the drug and the desired product profile.

References

-

Verma, S., & Rawat, A. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. SSRN. Retrieved from [Link]

-

Fadnavola, V. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. LinkedIn. Retrieved from [Link]

-

Joshi, B., & Singh, G. (2017). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

-

Shrestha, H., & Bala, R. (2014). Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. Retrieved from [Link]

-

Ensminger, D. C., & Kytle, A. C. (2016). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. PMC. Retrieved from [Link]

-

Beck, C., & Scherer, D. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

-

Dara, T., & Khatereh, A. (2018). An overview on oral drug delivery via nano-based formulations. Pharmaceutical and Biomedical Research. Retrieved from [Link]

-

Gursoy, R. N., & Benita, S. (2004). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

-

Yasir, M., & Sara, U. V. S. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. Retrieved from [Link]

-

Gattefossé. (n.d.). Lipid-based formulations. Retrieved from [Link]

-

Costa, C., & Medeiros, B. (2021). Indirect and direct methods for drug quantification and equations used... ResearchGate. Retrieved from [Link]

-

Tafaghodi, M., & Eskandari, M. (2017). Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles. Biomedical Engineering. Retrieved from [Link]

-

Zhang, S., & Langer, R. (2017). Nanoparticle-Based Oral Drug Delivery Systems Targeting the Colon for Treatment of Ulcerative Colitis. PMC. Retrieved from [Link]

-

Tan, J. S., & Roberts, M. S. (2011). Lipid-Based Drug Delivery Systems. PMC. Retrieved from [Link]

-

Capsugel. (2014). Enhancing Solubility Using Lipid-Based Formulation Technology. YouTube. Retrieved from [Link]

-

Amgen. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. U.S. Pharmacopeia. Retrieved from [Link]

-

Tafaghodi, M., & Eskandari, M. (2017). Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles. ResearchGate. Retrieved from [Link]

-

Calixto, G., & Bernegossi, J. (2014). Nanotechnology-based drug delivery systems for treatment of oral cancer: a review. PMC. Retrieved from [Link]

-

DPT Laboratories. (n.d.). Development And Validation Of In Vitro Release Testing For Semisolid Formulations. Retrieved from [Link]

-

FIP/AAPS. (n.d.). FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms*. Retrieved from [Link]

-

Teledyne Hanson Research. (n.d.). In Vitro Release Testing (IVRT). Retrieved from [Link]

-

Washington, C. (2007). Particle size analysis in pharmaceutics: principles, methods and applications. PubMed. Retrieved from [Link]

-

JoVE. (n.d.). In Vitro Drug Release Testing: Overview, Development and Validation. JoVE. Retrieved from [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]

- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]

- 10. researchgate.net [researchgate.net]

- 12. In Vitro Release Testing (IVRT) | Teledyne LABS [teledynelabs.com]

- 13. agnopharma.com [agnopharma.com]

- 14. Video: In Vitro Drug Release Testing: Overview, Development and Validation [jove.com]

- 15. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Scalable Production of 4-(1,3-Thiazol-4-ylmethoxy)benzoic Acid Intermediates

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid, a key intermediate in the manufacturing of various pharmaceutical compounds, notably Febuxostat. The guide is designed for researchers, chemists, and process development professionals, offering detailed, field-proven protocols for multi-kilogram scale production. We present a robust and economically viable three-stage synthetic pathway, emphasizing the rationale behind procedural choices, process safety, in-process controls, and purification strategies suitable for industrial application. The protocols have been structured to ensure self-validation and reproducibility, supported by authoritative citations from peer-reviewed literature and patents.

Introduction and Strategic Overview